molecular formula C9H7ClF3NO B2783740 2-chloro-N-(2,3,4-trifluorophenyl)propanamide CAS No. 731011-90-8

2-chloro-N-(2,3,4-trifluorophenyl)propanamide

Cat. No.: B2783740
CAS No.: 731011-90-8
M. Wt: 237.61
InChI Key: ZDXFSIFUFRWIQZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3,4-trifluorophenyl)propanamide is an organic compound with the molecular formula C9H7ClF3NO and a molecular weight of 237.61 g/mol . This compound is characterized by the presence of a chloro group, a trifluorophenyl group, and a propanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)propanamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,4-trifluoroaniline+chloroacetyl chlorideThis compound\text{2,3,4-trifluoroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,3,4-trifluoroaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while reduction reactions typically produce amines.

Scientific Research Applications

2-chloro-N-(2,3,4-trifluorophenyl)propanamide is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,4-trifluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,3,4-trifluorophenyl)propanamide is unique due to the presence of both chloro and trifluorophenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-(2,3,4-trifluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-4(10)9(15)14-6-3-2-5(11)7(12)8(6)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXFSIFUFRWIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C=C1)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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